![molecular formula C24H31N3O4 B2742020 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide CAS No. 896359-94-7](/img/structure/B2742020.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide
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Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide is a useful research compound. Its molecular formula is C24H31N3O4 and its molecular weight is 425.529. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
Several studies have investigated the synthesis of novel compounds with structures similar to "N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide" and their biological activities. For instance, compounds derived from reactions involving ester ethoxycarbonylhydrazones with primary amines, including structures akin to the specified chemical, were synthesized and screened for antimicrobial activities. Some of these compounds exhibited good or moderate activities against tested microorganisms, suggesting potential applications in developing new antimicrobial agents (Bektaş et al., 2010).
Antagonistic Properties on Receptors
Research into the structure-affinity relationships has led to the identification of derivatives with potent and selective affinities for dopamine and serotonin receptors. These studies are crucial for the development of new therapeutic agents targeting central nervous system disorders. For example, modifications of benzamide derivatives resulted in compounds with high affinity and selectivity for dopamine D(3) receptors, offering insights into the design of drugs for treating neurological conditions (Leopoldo et al., 2002).
Potential as Imaging Agents
The compound and its derivatives have been explored for their potential as imaging agents, particularly in positron emission tomography (PET) studies. This application is significant for diagnosing and studying the progression of neurological diseases. For example, derivatives with high affinities for serotonin 1A receptors have been synthesized and evaluated, highlighting the role of such compounds in developing diagnostic tools for brain research (Plenevaux et al., 2000).
properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-17(2)24(28)25-15-21(18-4-9-22-23(14-18)31-16-30-22)27-12-10-26(11-13-27)19-5-7-20(29-3)8-6-19/h4-9,14,17,21H,10-13,15-16H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFSMXFBBOMCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)isobutyramide |
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